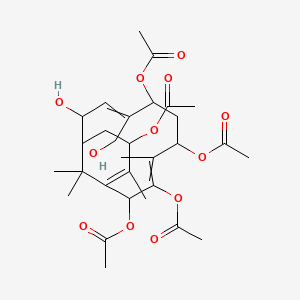

Taxachitriene B

Description

Properties

IUPAC Name |

[2,3,5,7-tetraacetyloxy-10-hydroxy-8-(hydroxymethyl)-4,14,15,15-tetramethyl-13-bicyclo[9.3.1]pentadeca-1(14),3,8-trienyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O12/c1-14-24(38-16(3)32)11-22-23(37)10-21(13-31)26(40-18(5)34)12-25(39-17(4)33)15(2)28(41-19(6)35)29(42-20(7)36)27(14)30(22,8)9/h10,22-26,29,31,37H,11-13H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTILKAOQIFDEET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)O)CO)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Taxachitriene B: A Technical Guide to its Discovery and Isolation from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taxachitriene B is a bicyclic taxane diterpenoid, a class of natural products that has garnered significant attention in the scientific community due to the potent anticancer activity of its prominent member, paclitaxel (Taxol). This technical guide provides a comprehensive overview of the discovery and isolation of this compound from its natural source. It details the initial identification of the compound, its chemical properties, and the experimental protocols for its extraction and purification. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development who are interested in the diverse array of taxane diterpenoids and their potential therapeutic applications.

Introduction

The genus Taxus, commonly known as yew, is a rich source of structurally complex and biologically active diterpenoids known as taxanes. While paclitaxel remains the most celebrated member of this family, extensive phytochemical investigations of various Taxus species continue to reveal novel taxane analogs with unique structural features. These discoveries are crucial for understanding the biosynthesis of taxanes and for exploring the structure-activity relationships within this important class of compounds. This compound represents one such discovery, a bicyclic taxane diterpenoid that is considered a potential biogenetic precursor to the more complex taxanes like paclitaxel.

Discovery and Natural Source

This compound was first isolated from the needles of the Chinese Yew, Taxus chinensis var. mairei.[1][2][3] This discovery was part of a broader investigation into the chemical constituents of this plant species, which has been a significant source for the isolation of various taxane diterpenoids. The identification of this compound, along with its analog Taxachitriene A, marked the first instance of isolating bicyclic diterpenoids of this type, which are proposed to be key intermediates in the biosynthesis of the more common tricyclic and tetracyclic taxanes.

Chemical Properties

The chemical structure of this compound was elucidated through extensive spectroscopic analysis. While detailed spectroscopic data is found in the primary literature, a summary of its key chemical properties is presented in Table 1.

| Property | Value |

| Chemical Formula | C30H42O12 |

| Molecular Weight | 594.65 g/mol |

| CAS Number | 167906-75-4 |

| Class | Bicyclic Taxane Diterpenoid |

| Natural Source | Needles of Taxus chinensis var. mairei |

Table 1: Chemical Properties of this compound

Experimental Protocols: Isolation and Purification

The isolation of this compound from the needles of Taxus chinensis var. mairei involves a multi-step process of extraction and chromatographic separation. The general workflow is depicted in the diagram below, followed by a detailed description of the experimental procedure.

Figure 1: General workflow for the isolation of this compound.

4.1. Plant Material Collection and Preparation

Needles of Taxus chinensis var. mairei are collected and air-dried. The dried plant material is then ground into a fine powder to increase the surface area for efficient solvent extraction.

4.2. Extraction

The powdered needles are extracted exhaustively with ethanol (or a mixture of ethanol and water) at room temperature. This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites.

4.3. Fractionation and Purification

The combined ethanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract. This crude extract is then subjected to a series of chromatographic separations to isolate the individual compounds.

-

Silica Gel Column Chromatography: The crude extract is first fractionated by silica gel column chromatography using a gradient elution system, typically with a mixture of petroleum ether and acetone of increasing polarity.

-

Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified using size-exclusion chromatography on a Sephadex LH-20 column, often with a solvent system like chloroform/methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is often achieved using preparative HPLC on a reversed-phase column (e.g., C18) with a suitable solvent system (e.g., methanol/water or acetonitrile/water).

4.4. Structure Elucidation

The structure of the isolated this compound is confirmed by a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.

-

X-ray Crystallography: When suitable crystals can be obtained, X-ray crystallography provides unambiguous confirmation of the three-dimensional structure.

Biological Activity and Future Perspectives

To date, there is limited publicly available information on the specific biological activities of this compound. As a member of the taxane family, it is a compound of interest for potential cytotoxic or other pharmacological activities. The bicyclic core of this compound makes it a particularly interesting subject for further investigation, as it may exhibit a different biological profile compared to the more complex taxanes.

Future research on this compound could focus on:

-

Biological Screening: Evaluating its cytotoxic activity against various cancer cell lines and exploring other potential therapeutic effects.

-

Biosynthetic Studies: Further investigating its role as a precursor in the biosynthesis of more complex taxanes.

-

Synthetic Chemistry: Developing synthetic or semi-synthetic routes to produce this compound and its analogs for further biological evaluation.

The logical relationship for future research is outlined below.

Figure 2: Logical flow for future research on this compound.

Conclusion

This compound is a significant discovery in the field of natural product chemistry, providing valuable insights into the structural diversity and biosynthesis of taxane diterpenoids. This technical guide has summarized the key information regarding its discovery and isolation from Taxus chinensis var. mairei. The detailed experimental protocols and the potential for further research outlined herein are intended to facilitate future studies on this intriguing molecule and its potential applications in medicine and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Three novel bicyclic taxane diterpenoids with verticillene skeleton from the needles of Chinese yew, Taxus chinensis var. mairei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Three novel bicyclic 3,8-secotaxane diterpenoids from the needles of the chinese yew, taxus chinensis var. mairei - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide to the Synthesis of the Taxane Core: A Surrogate for the Total Synthesis of Taxachitriene B

Disclaimer: As of late 2025, a formal total synthesis of Taxachitriene B has not been reported in peer-reviewed scientific literature. This document provides an in-depth technical guide on a powerful and scalable strategy for the synthesis of the core tricyclic 6/8/6 ring system that defines the taxane family, to which this compound belongs. The methodologies presented are derived from seminal works in the field and represent a viable strategic approach for a future synthesis of this compound and its analogues.

This guide is intended for researchers, scientists, and drug development professionals with a background in organic chemistry.

Introduction to the Taxane Challenge

The taxane diterpenoids, including the renowned anticancer agent paclitaxel (Taxol), are characterized by a complex and sterically congested 6/8/6-membered tricyclic carbon skeleton. The synthesis of this core has been a formidable challenge in organic chemistry for decades. Key difficulties include the construction of the eight-membered B-ring, the control of stereochemistry across numerous chiral centers, and the installation of a bridgehead double bond.

A prominent and highly effective strategy for assembling the taxane core is the "two-phase" approach. This strategy divides the synthesis into:

-

A Cyclase Phase: The construction of a minimally oxidized taxane core.

-

An Oxidase Phase: The subsequent, often site-selective, functionalization of the core to achieve the target natural product.

This guide will focus on a representative and scalable cyclase phase for the enantioselective synthesis of the taxane core, which serves as a blueprint for accessing a wide variety of taxanes.[1][2]

Retrosynthetic Analysis and Strategic Overview

The presented strategy for the taxane core, specifically (+)-taxa-4(5),11(12)-dien-2-one, relies on a convergent approach, assembling the A and C rings before constructing the central B-ring.

Figure 1: Retrosynthetic analysis of the taxane core. This diagram illustrates the key disconnections, highlighting the Diels-Alder and Aldol reactions as pivotal for ring formation.

The forward synthesis involves a key 1,6-conjugate addition to couple the A- and C-ring precursors, followed by a lanthanide-catalyzed aldol reaction to form a crucial C-C bond for the B-ring, and culminating in a Lewis acid-mediated intramolecular Diels-Alder reaction to construct the 6/8/6 tricyclic system.[2][3]

Quantitative Data: Key Transformations in the Cyclase Phase

The following table summarizes the key steps and yields for the scalable, enantioselective synthesis of the taxane core intermediate, (+)-taxa-4(5),11(12)-dien-2-one.[2][3]

| Step No. | Transformation | Key Reagents & Conditions | Yield (%) |

| 1 | 1,6-Conjugate Addition | A-ring diene, C-ring enone, TMSCl, Et3N, CH2Cl2, -78 °C to rt | 72 |

| 2 | Silyl Enol Ether Formation | KHMDS, Comins' reagent, THF, -78 °C | 95 |

| 3 | Lanthanide-Catalyzed Aldol Reaction | La(OTf)3, THF, -78 °C | 88 |

| 4 | Allylic Oxidation | Swern oxidation | 85 (2 steps with step 3) |

| 5 | Intramolecular Diels-Alder Cyclization | BF3·OEt2, CH2Cl2, -78 °C to -20 °C | 75 |

| 6 | Enol Triflate Formation | KHMDS, Comins' reagent, THF, -78 °C | 84 (2 steps with step 7) |

| 7 | Negishi Coupling | Me2Zn, Pd(dppf)Cl2, THF, 60 °C | 84 (2 steps with step 6) |

Experimental Protocols: A Closer Look at Key Steps

Step 3 & 4: Lanthanide-Catalyzed Aldol Reaction and Oxidation

This sequence is critical for forming a key C-C bond that enables the subsequent Diels-Alder cyclization.

Protocol: To a solution of the silyl enol ether (1.0 equiv) in THF (0.1 M) at -78 °C is added La(OTf)3 (1.1 equiv). The reaction mixture is stirred at -78 °C for 1 hour. The reaction is then quenched with a phosphate buffer (pH 7). The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude aldol product is then dissolved in CH2Cl2 (0.2 M) and subjected to Swern oxidation conditions to afford the keto-enone after purification by flash chromatography.[2]

Figure 2: Workflow for the Aldol-Oxidation sequence. This two-step process sets the stage for the crucial ring-closing reaction.

Step 5: Intramolecular Diels-Alder Cyclization

This reaction forges the characteristic 6/8/6 tricyclic core of the taxanes.

Protocol: A solution of the keto-enone (1.0 equiv) in CH2Cl2 (0.01 M) is cooled to -78 °C. Boron trifluoride diethyl etherate (BF3·OEt2, 2.0 equiv) is added dropwise. The reaction mixture is stirred at -78 °C for 30 minutes and then warmed to -20 °C over 2 hours. The reaction is quenched with saturated aqueous NaHCO3. The layers are separated, and the aqueous layer is extracted with CH2Cl2. The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated. The crude product is purified by silica gel chromatography to yield the tricyclic compound.[2]

Signaling Pathways and Biological Relevance (Hypothetical for Analogues)

While the total synthesis of this compound is not yet reported, the synthesis of its core and analogues opens avenues for biological investigation. Taxanes, in general, are known to interfere with microtubule dynamics, a critical process in cell division.

Figure 3: Simplified signaling pathway for taxane activity. Taxane analogues synthesized via the described core strategy would be evaluated for their ability to stabilize microtubules, leading to mitotic arrest and apoptosis in cancer cells.

The development of a robust synthetic route to the taxane core allows for the creation of a library of analogues of natural products like this compound. These analogues can be used to probe structure-activity relationships (SAR) and potentially develop new therapeutic agents with improved efficacy, selectivity, or pharmacokinetic properties.

Conclusion and Future Outlook

The lack of a reported total synthesis for this compound highlights the ongoing challenges and opportunities in the field of natural product synthesis. The scalable, enantioselective synthesis of the taxane core presented herein provides a powerful platform for accessing this and other complex taxanes. Future work will undoubtedly focus on adapting such cyclase phase strategies and developing novel oxidase phase reactions to complete the synthesis of this compound and its analogues, paving the way for detailed biological evaluation and potential drug discovery applications.

References

The Enigmatic Path to Taxachitriene B: A Technical Guide to its Putative Biosynthesis in Yew

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the biosynthetic pathway of Taxachitriene B, a significant taxoid compound found in yew (Taxus) species. While the biosynthesis of the renowned anti-cancer drug paclitaxel (Taxol) has been extensively studied, the specific enzymatic steps leading to many other taxoids, including this compound, remain less defined. This document provides a comprehensive overview of the known taxoid biosynthetic framework and presents a putative pathway for this compound formation, integrating available data with established principles of terpene chemistry. This guide is intended to serve as a valuable resource for researchers investigating taxoid metabolism and for professionals involved in the discovery and development of novel therapeutic agents.

The Foundation: An Overview of Taxoid Biosynthesis

The biosynthesis of all taxoids, including this compound, originates from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP). This C20 molecule is synthesized in the plastids of yew cells through the methylerythritol 4-phosphate (MEP) pathway. The formation of the characteristic taxane skeleton is the committed step in taxoid biosynthesis and is catalyzed by the enzyme taxadiene synthase (TXS)[1][2]. TXS cyclizes the linear GGPP molecule into taxa-4(5),11(12)-diene, the first stable hydrocarbon intermediate with the taxane core structure.[1][2][3]

Following the formation of taxadiene, a series of complex post-cyclization modifications occur, primarily involving cytochrome P450-dependent hydroxylations and coenzyme A-dependent acylations. These modifications create the vast diversity of taxoids observed in nature. While the precise sequence of these reactions can vary, leading to a complex metabolic network rather than a simple linear pathway, they are crucial for the bioactivity of many taxoids.

A Putative Biosynthetic Pathway for this compound

Based on the chemical structure of this compound and the known enzymatic reactions within the taxoid biosynthetic network, a plausible pathway for its formation can be proposed. It is hypothesized that this compound represents an alternative fate for the initial taxadiene carbocation intermediate or a shunt from the main pathway leading to paclitaxel.

The proposed pathway begins with the cyclization of GGPP, potentially catalyzed by a specific, yet-to-be-identified terpene synthase, or as a minor product of the promiscuous activity of taxadiene synthase. Subsequent hydroxylation and acetylation reactions, catalyzed by P450 hydroxylases and acyltransferases similar to those in the paclitaxel pathway, would then yield this compound.

Below is a diagram illustrating the putative biosynthetic pathway:

Caption: A putative biosynthetic pathway for this compound from GGPP.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the literature for the enzymes and intermediates in the this compound biosynthetic pathway. However, data from related taxoid pathways provide a valuable reference for future research. The following table summarizes typical quantitative parameters for key enzyme classes involved in taxoid biosynthesis.

| Enzyme Class | Substrate(s) | Product(s) | Km (µM) | kcat (s⁻¹) | Optimal pH | Optimal Temp (°C) |

| Terpene Synthase | GGPP | Diterpene hydrocarbons | 0.5 - 10 | 0.01 - 1.0 | 6.5 - 7.5 | 30 - 35 |

| Cytochrome P450 Hydroxylase | Taxane intermediate, NADPH, O₂ | Hydroxylated taxane | 1 - 50 | 0.1 - 10 | 7.0 - 8.0 | 25 - 30 |

| Acyltransferase | Hydroxylated taxane, Acyl-CoA | Acylated taxane | 1 - 20 | 0.5 - 5.0 | 7.0 - 8.5 | 30 - 37 |

Note: The values presented are generalized from various studies on taxoid biosynthetic enzymes and may not be directly applicable to the specific enzymes involved in this compound synthesis.

Detailed Experimental Protocols

To elucidate and validate the putative biosynthetic pathway of this compound, a series of experimental approaches are necessary. Below are detailed methodologies for key experiments.

Identification and Cloning of Candidate Genes

A crucial first step is the identification of the terpene synthase responsible for the initial cyclization. This can be achieved through a combination of transcriptomic analysis and biochemical screening.

Experimental Workflow for Gene Identification:

Caption: Workflow for identifying and cloning candidate terpene synthase genes.

Protocol for RNA Extraction and Transcriptome Analysis:

-

Tissue Collection: Collect fresh young needles or stem tissues from Taxus species known to produce this compound. Immediately freeze in liquid nitrogen and store at -80°C.

-

RNA Extraction: Extract total RNA using a commercially available plant RNA extraction kit, following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

-

Library Preparation and Sequencing: Construct a cDNA library from the high-quality RNA and perform high-throughput sequencing (e.g., Illumina platform).

-

Bioinformatic Analysis: Assemble the transcriptome de novo or map reads to a reference genome if available. Identify putative terpene synthase genes based on sequence homology to known terpene synthases, presence of conserved motifs (e.g., DDxxD), and differential expression patterns in tissues where this compound is abundant.

Heterologous Expression and Enzyme Assays

Candidate genes identified through transcriptomic analysis must be functionally characterized to confirm their activity.

Protocol for Terpene Synthase Assay:

-

Gene Expression: Clone the full-length cDNA of the candidate terpene synthase into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast). Transform the expression host and induce protein expression.

-

Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assay:

-

Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES, pH 7.2), 10 mM MgCl₂, 1 mM DTT, and the purified enzyme.

-

Initiate the reaction by adding the substrate, [1-³H]GGPP (e.g., 10 µM).

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding a stop solution (e.g., 5 M formic acid).

-

Extract the hydrocarbon products with an organic solvent (e.g., hexane).

-

-

Product Analysis: Analyze the extracted products by gas chromatography-mass spectrometry (GC-MS) to identify the specific diterpene hydrocarbon produced. Compare the mass spectrum with that of an authentic standard of this compound if available, or use NMR for structural elucidation of novel products.

Metabolomic Profiling

Untargeted and targeted metabolomic analyses of Taxus tissues and cell cultures can provide valuable insights into the intermediates of the this compound pathway and how its production is regulated.

Experimental Workflow for Metabolomic Analysis:

Caption: Workflow for metabolomic profiling of taxoids.

Protocol for Metabolite Extraction and Analysis:

-

Sample Preparation: Grind frozen Taxus tissue to a fine powder under liquid nitrogen.

-

Extraction: Extract the metabolites with a suitable solvent system, such as 80% methanol. Vortex and sonicate the mixture, then centrifuge to pellet the debris.

-

Analysis: Analyze the supernatant using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS).

-

Data Analysis: Process the raw data to identify and quantify known taxoids by comparing retention times and mass spectra to a library of standards. For unknown compounds, perform fragmentation analysis and database searches to propose potential structures. Statistical analysis can be used to identify metabolites that co-accumulate with this compound, providing clues about its biosynthetic precursors.

Future Directions

The elucidation of the complete biosynthetic pathway of this compound will require a multi-faceted approach. Future research should focus on:

-

Discovery of Novel Terpene Synthases: Expanding the search for novel diterpene synthases in various Taxus species and their endophytic fungi.

-

Functional Characterization of P450s and Acyltransferases: Identifying and characterizing the specific enzymes responsible for the post-cyclization modifications leading to this compound.

-

Metabolic Engineering: Utilizing the identified genes to reconstruct the this compound pathway in a heterologous host, such as yeast or E. coli, for sustainable production and to facilitate the synthesis of novel analogs.

By building upon the extensive knowledge of taxoid biosynthesis and employing modern "omics" and synthetic biology tools, the scientific community can unravel the intricate biosynthetic network leading to this compound and unlock its full therapeutic potential.

References

Spectroscopic Profile of Taxachitriene B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Taxachitriene B, a bicyclic taxane diterpenoid. Due to the challenges in accessing the primary research article detailing its initial isolation and characterization, this document outlines the expected spectroscopic data based on available information and provides a generalized framework for the analysis of such compounds. The primary source of detailed spectroscopic information is understood to be the publication by W.S. Fang, Q.C. Fang, and X.T. Liang in Tetrahedron (1995), titled "Taxachitrienes A and B, Two New Bicyclic Taxane Diterpenoids from Taxus chinensis."[1]

Introduction to this compound

This compound is a natural product isolated from the needles of Taxus chinensis. As a member of the taxane family, which includes the prominent anticancer agent paclitaxel (Taxol), this compound is of significant interest to researchers in natural product chemistry and drug discovery. The elucidation of its structure relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Spectroscopic Data Summary

While the specific, quantitative data from the primary literature could not be accessed for this guide, the following tables present the expected data structure for ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy of this compound. This format is designed for clarity and ease of comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| e.g., H-1 | [Expected Value] | [e.g., d, t, q, m] | [Expected Value] |

| ... | ... | ... | ... |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| e.g., C-1 | [Expected Value] |

| ... | ... |

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| e.g., ESI+ | [Expected M+H]⁺ | 100 | [M+H]⁺ |

| [Expected Fragment] | [Value] | [Fragment Identity] |

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| [Expected Value] | [e.g., Strong, Medium, Weak, Broad] | [e.g., O-H stretch, C=O stretch, C-O stretch] |

Experimental Protocols

The following sections describe generalized experimental methodologies for obtaining the spectroscopic data for a natural product like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of pure this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) suitable for NMR analysis.

Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition:

-

¹H NMR: Standard pulse sequences would be used to acquire the proton spectrum.

-

¹³C NMR: Proton-decoupled ¹³C NMR spectra would be obtained to determine the chemical shifts of all carbon atoms.

-

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for the complete and unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) would be prepared.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI) would be used.

Data Acquisition:

-

The sample would be introduced into the mass spectrometer.

-

Mass spectra would be acquired in both positive and negative ion modes to determine the accurate mass of the molecular ion and its fragmentation pattern. This data is crucial for confirming the molecular formula.

Infrared (IR) Spectroscopy

Sample Preparation: The sample could be prepared as a thin film on a salt plate (e.g., NaCl or KBr) by evaporating a solution of the compound, or as a KBr pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory could be used for direct analysis of the solid sample.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer would be used.

Data Acquisition:

-

A background spectrum would be collected.

-

The sample spectrum would then be recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

-

The resulting spectrum would reveal the presence of key functional groups in the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the isolation and structural elucidation of a natural product like this compound using spectroscopic methods.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information regarding the specific signaling pathways modulated by this compound or its detailed biological activities. Research in this area would likely involve screening the compound against various cell lines and molecular targets to uncover its potential therapeutic effects. The diagram below illustrates a generalized workflow for investigating the biological activity of a novel natural product.

Conclusion

This compound represents an intriguing member of the taxane family of diterpenoids. While a complete, publicly accessible dataset of its spectroscopic properties remains elusive, this guide provides a framework for understanding the types of data and experimental procedures essential for its characterization. Further research into its biological activities is warranted to determine its potential as a lead compound in drug discovery. The primary literature by Fang et al. (1995) should be consulted for the definitive spectroscopic data.

References

An In-depth Technical Guide to Taxachitriene B: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxachitriene B is a naturally occurring diterpenoid belonging to the taxane family, a class of compounds renowned for their potent biological activities, most notably the anti-cancer agent paclitaxel (Taxol®). Isolated from the needles of the Chinese yew, Taxus chinensis, this compound represents a structurally complex molecule with potential for further investigation in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including detailed tables of its properties and spectroscopic data. Methodologies for its isolation are also discussed to support further research and development efforts.

Physical and Chemical Properties

This compound is a white powder with a defined melting point and optical activity. Its solubility in various organic solvents facilitates its extraction, purification, and handling in a laboratory setting.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₂O₁₂ | [1] |

| C₃₂H₄₄O₁₃ | [2] | |

| Molecular Weight | 594.65 g/mol | [1] |

| 636.70 g/mol | [3] | |

| Appearance | Powder | [] |

| Melting Point | 225 - 227 °C | [2][3] |

| Optical Rotation | +29° (c=, MeOH) | [2][3] |

| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethyl Acetate | [] |

| CAS Number | 167906-75-4 | [5] |

Note: Discrepancies in molecular formula and weight are noted from different sources and may warrant further clarification through high-resolution mass spectrometry.

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While detailed spectral assignments are found in specialized literature, this guide provides an overview of the expected spectroscopic behavior.

Table 2: Overview of Spectroscopic Data for this compound

| Technique | Description |

| ¹H NMR | The proton NMR spectrum is expected to be complex, exhibiting a multitude of signals corresponding to the numerous protons in the taxane core and its acetate and hydroxyl substituents. Key regions would include signals for methyl groups, methine protons on the taxane skeleton, and protons adjacent to oxygenated carbons. |

| ¹³C NMR | The carbon NMR spectrum would reveal signals for all carbon atoms in the molecule, including the characteristic carbonyl carbons of the acetate groups, quaternary carbons of the taxane core, and various methine and methylene carbons. |

| Mass Spectrometry (MS) | Mass spectral analysis is crucial for confirming the molecular weight and elemental composition. Fragmentation patterns can provide valuable information about the connectivity of the acetate and hydroxyl groups. |

| Infrared (IR) Spectroscopy | The IR spectrum would be characterized by strong absorption bands corresponding to hydroxyl (O-H) stretching, carbonyl (C=O) stretching of the acetate groups, and C-O stretching vibrations. |

| UV-Vis Spectroscopy | Due to the absence of extensive chromophores, the UV-Vis spectrum of this compound is not expected to show strong absorptions in the visible region. |

Experimental Protocols

Isolation of this compound from Taxus chinensis

This compound is a natural product isolated from the needles of the Chinese yew, Taxus chinensis[6][7]. A general workflow for the isolation of taxanes from plant material is outlined below. It is important to note that specific details of the protocol for this compound may vary and optimization is often required.

Methodology:

-

Plant Material Preparation: Needles of Taxus chinensis are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted exhaustively with a suitable organic solvent, such as methanol or ethanol, at room temperature.

-

Concentration: The solvent is removed under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme might involve partitioning between water and ethyl acetate.

-

Chromatographic Purification: The organic-soluble fraction is subjected to multiple steps of column chromatography. Silica gel is a common stationary phase, with elution gradients of increasing polarity (e.g., hexane-ethyl acetate) used to separate the complex mixture of taxanes.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by techniques like thin-layer chromatography (TLC), are further purified by preparative or semi-preparative HPLC.

-

Crystallization: The purified this compound is crystallized from a suitable solvent system to obtain a pure, crystalline solid.

Biological Activity

While specific biological activity data for this compound is not extensively reported in publicly available literature, its classification as a taxane suggests potential cytotoxic activity. Many taxanes exert their biological effects by interfering with microtubule dynamics, which are critical for cell division. Further investigation into the cytotoxicity and mechanism of action of this compound is warranted. The structural similarities and differences compared to other bioactive taxanes make it an interesting candidate for structure-activity relationship (SAR) studies.

Signaling Pathways

The primary mechanism of action for many cytotoxic taxanes involves the stabilization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. It is plausible that this compound could act through a similar pathway.

Conclusion

This compound is a complex diterpenoid natural product with established physical and chemical properties. This guide consolidates the available data to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and oncology. The detailed information on its properties and isolation provides a foundation for further studies aimed at elucidating its biological activities and potential as a lead compound in drug development. Future research should focus on obtaining detailed spectroscopic assignments, conducting comprehensive biological assays to determine its cytotoxic profile and mechanism of action, and exploring synthetic or semi-synthetic modifications to enhance its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. t27.ir [t27.ir]

- 5. Taxin B | CAS:168109-52-2 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. Chinese | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 7. file.medchemexpress.com [file.medchemexpress.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxoids, a class of diterpenoid compounds, are renowned for their potent anti-cancer properties, with paclitaxel (Taxol®) being a prominent example. While the majority of clinically utilized taxoids possess a complex tetracyclic or tricyclic core structure, a unique subset of bicyclic taxoids has been identified, primarily from various species of the yew tree (Taxus). This in-depth technical guide focuses on Taxachitriene B, a representative member of this bicyclic class, and its closely related analogues. This review will cover their isolation, structural characterization, and the current, albeit limited, understanding of their biological activities. The information presented herein is intended to provide a foundational resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery who are interested in exploring the therapeutic potential of these less-common taxane skeletons.

Isolation and Structural Elucidation

This compound and its related compounds have been exclusively isolated from species of the genus Taxus, particularly Taxus chinensis. The initial discovery and characterization of these bicyclic taxoids were reported by Fang and his collaborators in the mid-1990s.

Key Compounds and their Sources:

-

This compound: First isolated from the needles of Taxus chinensis. Its molecular formula has been established as C30H42O13[1].

-

Taxachitriene A: Isolated alongside this compound from Taxus chinensis.

-

5-deacetylthis compound: A new bicyclic taxoid isolated from the needles of Taxus chinensis, as reported by Fang et al. in 1996[2][3].

-

Related Bicyclic Taxoids: Further investigations into the chemical constituents of Taxus chinensis var. mairei have also led to the isolation of this compound and 5-deacetylthis compound as known compounds, alongside other novel bicyclic 3,8-secotaxane diterpenoids[4].

The structural elucidation of these compounds was primarily achieved through extensive spectroscopic analysis, including one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Structural Features

This compound and its analogues are characterized by a bicyclic core, which represents a significant deviation from the more common 6-8-6 tricyclic taxane skeleton. This unique structural feature is of considerable interest to medicinal chemists as it may lead to different pharmacological profiles and mechanisms of action compared to traditional taxoids.

Biological Activity

While the biological activities of many taxoids are well-documented, specific quantitative data for this compound and its direct derivatives are notably scarce in publicly available literature. The general interest in taxoids stems from their ability to act as microtubule-stabilizing agents, leading to cell cycle arrest and apoptosis in cancer cells. However, it is not yet confirmed if this compound shares this mechanism.

General studies on extracts from Taxus chinensis and other Taxus species have demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects[5]. It is plausible that bicyclic taxoids like this compound contribute to the overall bioactivity of these extracts. However, without specific studies on the isolated compounds, their individual contributions remain speculative.

The lack of readily available quantitative data, such as IC50 values from cytotoxicity assays, for this compound and 5-deacetylthis compound is a significant gap in the current understanding of these compounds and highlights an area ripe for future research.

Synthesis

To date, there are no published reports detailing the total synthesis of this compound or its related bicyclic taxoids. The chemical complexity and unique bicyclic core of these molecules present a formidable challenge for synthetic chemists. The development of a synthetic route would be a significant achievement, enabling the production of larger quantities for thorough biological evaluation and the generation of novel analogues for structure-activity relationship (SAR) studies.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in the current body of scientific literature. However, standard methodologies for assessing the cytotoxicity of natural products can be described.

General Cytotoxicity Assay Protocol (Example)

A common method to assess the anti-cancer potential of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for a Standard MTT Assay:

Caption: Workflow of a typical MTT assay for cytotoxicity testing.

Signaling Pathways

Due to the absence of mechanistic studies on this compound, no specific signaling pathways have been elucidated for this compound. However, for context, the general mechanism of action for clinically used taxoids like paclitaxel is presented below.

General Taxane Signaling Pathway Leading to Apoptosis:

Caption: Simplified signaling pathway for taxane-induced apoptosis.

Conclusion and Future Perspectives

This compound and its related bicyclic taxoids represent an under-investigated area within the broader field of taxane research. Their unique chemical structures, distinct from the clinically established taxoids, suggest the potential for novel biological activities and mechanisms of action. The primary challenge hindering the advancement of these compounds is the lack of dedicated biological studies and the absence of synthetic routes for their production.

Future research efforts should be directed towards:

-

Re-isolation and Biological Screening: Isolating sufficient quantities of this compound and its analogues to conduct comprehensive biological screening, including cytotoxicity assays against a panel of cancer cell lines.

-

Mechanism of Action Studies: Investigating the molecular mechanism by which these compounds exert any observed biological effects, particularly their interaction with microtubules.

-

Total Synthesis: Developing a total synthesis of this compound to enable the production of analogues and facilitate detailed SAR studies.

Addressing these research gaps will be crucial in determining whether this compound and its related bicyclic taxoids hold promise as new leads for the development of next-generation anti-cancer agents.

References

- 1. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity [ouci.dntb.gov.ua]

- 2. Three novel bicyclic 3,8-secotaxane diterpenoids from the needles of the chinese yew, taxus chinensis var. mairei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 5. Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Taxachitriene B CAS number and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Taxachitriene B, a diterpenoid natural product. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties and potential biological activities of this compound.

Core Chemical Identifiers

A crucial starting point for any chemical investigation is the unambiguous identification of the compound. For this compound, the following identifiers have been established:

| Identifier | Value |

| CAS Number | 167906-75-4 |

| IUPAC Name | 5,7,9,10-tetrakis(acetyloxy)-2-hydroxy-4-(hydroxymethyl)-8,12,15,15-tetramethylbicyclo[9.3.1]pentadeca-3,8,11-trien-13-yl acetate |

The Chemical Abstracts Service (CAS) number provides a unique registry for this specific chemical substance, ensuring accurate tracking and retrieval of information across different databases and publications. The International Union of Pure and Applied Chemistry (IUPAC) name offers a systematic and unambiguous description of the molecule's structure.

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key predicted properties of this compound.

| Property | Value |

| Molecular Formula | C₃₀H₄₂O₁₂ |

| Molecular Weight | 594.65 g/mol |

| Boiling Point (Predicted) | 676.5 ± 55.0 °C |

| Density (Predicted) | 1.25 ± 0.1 g/cm³ |

| pKa (Predicted) | 13.57 ± 0.70 |

Note: The boiling point, density, and pKa values are based on computational predictions and may not reflect experimentally determined values.

Biological Activity and Therapeutic Potential

Currently, there is a significant lack of publicly available data regarding the specific biological activities, experimental protocols, and signaling pathways associated with this compound. While the broader class of taxane diterpenoids is well-known for its potent anticancer properties, most notably exemplified by paclitaxel (Taxol®) and docetaxel (Taxotere®), the specific bioactivity profile of this compound remains to be elucidated.

The mechanism of action for clinically used taxanes involves the stabilization of microtubules, leading to the arrest of cell division and subsequent apoptosis in rapidly dividing cancer cells. It is plausible that this compound may exhibit similar or related biological effects, but this requires dedicated experimental investigation.

Future Research Directions

The absence of detailed biological data for this compound presents a clear opportunity for further research. Key areas for future investigation include:

-

Isolation and Purification: Development of efficient protocols for the isolation of this compound from natural sources or its total synthesis to obtain sufficient quantities for biological screening.

-

In Vitro Bioassays: A comprehensive screening of this compound against a panel of cancer cell lines to determine its cytotoxic and antiproliferative effects. Further assays could explore its potential as an anti-inflammatory, antimicrobial, or neuroprotective agent.

-

Mechanism of Action Studies: If significant biological activity is identified, subsequent studies should focus on elucidating the underlying mechanism of action. This would involve investigating its interaction with cellular targets, such as microtubules, and its impact on relevant signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound to understand the key structural features responsible for its activity and to potentially develop more potent and selective derivatives.

Logical Relationship Diagram

The following diagram illustrates the logical workflow for the future investigation of this compound.

Caption: A logical workflow for the research and development of this compound.

Taxachitriene B: A Technical Overview of its Natural Occurrence and Quantification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxachitriene B is a bicyclic taxane diterpenoid, a class of natural products isolated from various species of the yew tree (Taxus). While the pharmacology and commercialization of its renowned relative, paclitaxel (Taxol®), are well-established, many other taxanes, including this compound, remain less characterized. These minor taxoids are of significant interest for their potential as biosynthetic intermediates, as starting materials for the semi-synthesis of more complex taxanes, and for their own inherent biological activities. This technical guide provides a comprehensive overview of the current knowledge regarding the natural abundance and yield of this compound, details relevant experimental protocols, and situates it within the broader context of taxane biosynthesis.

Natural Abundance and Yield of this compound

Direct quantitative data on the natural abundance and yield of this compound is scarce in the current scientific literature. It is consistently referred to as a minor taxane, isolated from Taxus chinensis (Chinese yew).[1] The focus of much of the phytochemical research on Taxus species has been on paclitaxel and its immediate precursors due to their potent anticancer properties. Consequently, the concentrations of less abundant taxoids like this compound are often not explicitly quantified or reported.

To provide a contextual framework for the likely low abundance of this compound, the following table summarizes the reported concentrations and yields of major taxanes in various Taxus species and tissues. It is important to note that taxane content can vary significantly based on the species, geographical location, season of harvest, and the specific part of the plant being analyzed.

Table 1: Concentration and Yield of Major Taxanes in Taxus Species

| Taxane | Taxus Species | Plant Part | Concentration/Yield | Reference |

| Paclitaxel (Taxol) | Taxus brevifolia | Bark | 0.0075-0.01% | [2] |

| Paclitaxel (Taxol) | Taxus chinensis | Needles | 1964 µg/g | [2] |

| 10-Deacetylbaccatin III (10-DAB III) | Taxus chinensis | Needles | 21.1–703.4 µg/g | [2] |

| Cephalomannine | Taxus chinensis | Needles | 19.2–105.69 µg/g | [2] |

| Baccatin III | Taxus chinensis | Needles | trace-120.48 µg/g | [2] |

Note: The data presented are for illustrative purposes to highlight the typical concentration ranges of major taxanes. Specific yields of this compound are not available.

Experimental Protocols

While a specific, detailed protocol for the isolation and quantification of this compound is not published, a general methodology can be inferred from the procedures used for the isolation of other taxanes from Taxus chinensis.

General Protocol for Extraction and Isolation of Taxanes

-

Biomass Preparation: The needles or bark of Taxus chinensis are air-dried and ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is typically extracted with a polar solvent such as methanol or ethanol at room temperature for an extended period (e.g., 24-48 hours). This process is often repeated multiple times to ensure complete extraction of the taxoids.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure, and the resulting residue is suspended in an aqueous solution and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This step separates compounds based on their polarity, with taxanes typically concentrating in the chloroform and ethyl acetate fractions.

-

Chromatographic Purification: The taxane-rich fractions are subjected to multiple chromatographic steps for further purification. These commonly include:

-

Silica Gel Column Chromatography: A primary separation technique using a gradient of solvents (e.g., hexane-acetone or chloroform-methanol) to separate the mixture into fractions containing compounds of similar polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compounds are further purified using preparative HPLC, often with a reversed-phase column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient. This step is crucial for isolating minor components like this compound.

-

-

Structure Elucidation: The structure of the isolated compound is determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.

-

Analytical Quantification

The quantification of taxanes is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS).

-

Sample Preparation: A known weight of the dried plant material is extracted, and the extract is filtered and diluted to a known volume.

-

HPLC Analysis: An aliquot of the sample is injected into an HPLC system equipped with a C18 column. The separation is achieved using a gradient elution with a mobile phase of acetonitrile and water.

-

Detection and Quantification: The concentration of the target taxane is determined by comparing the peak area in the sample chromatogram to a calibration curve generated using a pure standard of the compound.

Biosynthetic Pathway

The biosynthesis of taxanes is a complex process involving numerous enzymatic steps. While the complete pathway for paclitaxel has been extensively studied, the specific biosynthetic route to bicyclic taxanes like this compound is not fully elucidated. It is hypothesized that bicyclic taxanes are intermediates or side products of the main taxane biosynthetic pathway.

The initial steps of taxane biosynthesis involve the cyclization of geranylgeranyl diphosphate (GGPP) to taxa-4(5),11(12)-diene, the first committed step in the formation of the taxane skeleton. A series of subsequent oxidations, acetylations, and other modifications lead to the vast array of taxoids found in Taxus species. Bicyclic taxanes are thought to arise from rearrangements of the taxane core.

Caption: Proposed general biosynthetic pathway for taxanes.

Logical Workflow for Isolation and Characterization

The process of discovering and characterizing a minor natural product like this compound follows a logical workflow from plant material to pure compound.

Caption: General workflow for the isolation of this compound.

Conclusion

This compound represents one of the many structurally diverse, minor taxoids found in Taxus species. While specific data on its natural abundance and yield are currently lacking, the established methodologies for the isolation and analysis of other taxanes provide a solid foundation for future quantitative studies. Further research into the concentration of this compound in various Taxus species and tissues, as well as the elucidation of its specific biosynthetic pathway, will be crucial for a more complete understanding of taxane metabolism and for exploring the full chemical potential of the yew tree. Such studies may uncover novel biological activities and provide new avenues for the synthesis of valuable taxane-based pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Taxachitriene B from Taxus Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction of taxoids, including the target compound Taxachitriene B, from the biomass of Taxus species. The described methodology is based on established solvent extraction techniques for related taxanes, such as paclitaxel, and is expected to be effective for the co-extraction of this compound. The protocol includes steps for sample preparation, solvent extraction, and initial purification. Furthermore, this document presents a summary of reported yields for major taxoids from various Taxus species to provide a comparative reference. Analytical methods for the quantification of the extracted compounds are also discussed.

Introduction

The genus Taxus, commonly known as yew, is a rich source of complex diterpenoids known as taxanes. While paclitaxel (Taxol®) is the most famous of these compounds due to its potent anticancer activity, numerous other taxoids with potential pharmacological value are present in Taxus species. This compound, a bicyclic taxane diterpenoid, has been identified in Taxus chinensis and is of interest to the research community. This document outlines a general protocol for the extraction of taxoids from Taxus biomass, which can be adapted for the specific isolation and quantification of this compound. The protocol is designed to be a starting point for laboratory-scale extraction and can be optimized for higher yields and purity.

Quantitative Data on Taxoid Yields from Taxus Species

| Taxoid | Taxus Species | Plant Part | Extraction Solvent(s) | Yield (% of dry weight) | Reference(s) |

| Paclitaxel | Taxus brevifolia | Bark | Methanol | 0.01 - 0.04% | [1][2] |

| Paclitaxel | Taxus x media | Leaves | 100% Methanol | 0.013% | [3] |

| Paclitaxel | Taxus x media | Leaves | 40% Ethanol | 0.0129% | [3] |

| Paclitaxel | Taxus contorta | Leaves | Ethanol | 0.39% | [4] |

| Paclitaxel | Taxus contorta | Bark | Ethanol | 0.11% | [4] |

| 10-Deacetylbaccatin III | Taxus baccata | Needles | Acetone-water | ~0.0009% | [5] |

Experimental Protocol: Extraction and Initial Purification of Taxoids

This protocol describes a general method for the extraction and initial purification of taxoids from Taxus leaves.

3.1. Materials and Reagents

-

Fresh or dried leaves of Taxus species

-

Deionized water

-

Ethanol (95% or absolute)

-

Methanol

-

Dichloromethane (DCM)

-

Hexane

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

C18 solid-phase extraction (SPE) cartridges

-

Rotary evaporator

-

Grinder or blender

-

Filter paper

-

Glassware (beakers, flasks, separatory funnel)

3.2. Sample Preparation

-

Harvest fresh leaves from the Taxus plant.

-

Wash the leaves thoroughly with deionized water to remove any debris.

-

Air-dry the leaves in a well-ventilated area or use a lyophilizer for complete drying.

-

Grind the dried leaves into a fine powder using a grinder or blender.

3.3. Solvent Extraction

-

Weigh the powdered plant material.

-

Suspend the powder in a 50-80% ethanol-in-water solution (v/v) at a solid-to-solvent ratio of 1:10 (w/v).[1]

-

Stir the mixture at room temperature for 24-48 hours.

-

Filter the mixture through filter paper to separate the extract from the solid residue.

-

Repeat the extraction of the residue with fresh solvent to maximize the yield.

-

Combine the filtrates from all extractions.

3.4. Initial Purification: Liquid-Liquid Partitioning

-

Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator to remove the ethanol.

-

To the remaining aqueous solution, add an equal volume of dichloromethane (DCM) in a separatory funnel.

-

Shake the funnel vigorously and allow the layers to separate. The taxoids will partition into the organic (DCM) layer.

-

Collect the lower DCM layer.

-

Repeat the extraction of the aqueous layer with DCM two more times.

-

Combine the DCM extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the sodium sulfate and concentrate the DCM extract to dryness on a rotary evaporator to obtain the crude taxoid extract.

3.5. Further Purification (Optional): Solid-Phase Extraction (SPE)

-

Dissolve the crude extract in a minimal amount of 95% ethanol.

-

Dilute the solution with water to a final ethanol concentration of 40%.[1]

-

Condition a C18 SPE cartridge according to the manufacturer's instructions.

-

Load the diluted extract onto the SPE cartridge.

-

Wash the cartridge with 40% ethanol to remove polar impurities.

-

Elute the taxoids with 95% ethanol.

-

Collect the eluate and evaporate the solvent to obtain a purified taxoid fraction.

3.6. Quantification

The quantification of this compound and other taxoids in the extract can be performed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[6][7] A reference standard for this compound will be required for accurate quantification.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the extraction and purification protocol.

Caption: Experimental workflow for this compound extraction.

Signaling Pathways and Logical Relationships

This section is not applicable as the protocol describes a chemical extraction process and not a biological signaling pathway.

Conclusion

The protocol provided in this document offers a robust starting point for the extraction of this compound and other taxoids from Taxus species. The methodology is based on well-established techniques for taxane isolation. Researchers are encouraged to optimize the parameters of this protocol, such as solvent composition, extraction time, and purification strategy, to maximize the yield and purity of the target compound. The use of advanced analytical techniques like HPLC and LC-MS/MS is crucial for the accurate quantification of this compound in the resulting extracts.

References

- 1. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]

- 2. Qualitative and quantitative determination of taxol and related compounds in Taxus cuspidata Sieb et Zucc | Semantic Scholar [semanticscholar.org]

- 3. CN1244566C - Method of preparing taxadol from leaf and twing of planted taxus chinensis - Google Patents [patents.google.com]

- 4. zenodo.org [zenodo.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Note: Quantification of Taxachitriene B using High-Performance Liquid Chromatography

Introduction

Taxachitriene B is a crucial early-stage intermediate in the biosynthetic pathway of paclitaxel (Taxol®), a potent anti-cancer agent. The quantification of this compound is essential for researchers in metabolic engineering, synthetic biology, and drug development who are working to optimize paclitaxel production in various systems, including Taxus cell cultures and microbial hosts. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described methodology is based on established protocols for the analysis of related taxanes and provides a robust starting point for method development and validation.

Materials and Methods

This section details the necessary reagents, equipment, and procedures for the quantification of this compound.

1. Reagents and Materials

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

This compound standard (of known purity)

-

Samples containing this compound (e.g., extracts from Taxus cell cultures, microbial fermentation broths)

2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or binary pump

-

Autosampler

-

Column oven

-

Diode array detector (DAD) or UV-Vis detector

-

3. Chromatographic Conditions The following conditions are recommended as a starting point for method development. Optimization may be required based on the specific sample matrix and HPLC system.

| Parameter | Recommended Setting |

| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-25 min: 30-70% B25-30 min: 70-95% B30-35 min: 95% B35-40 min: 95-30% B40-45 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 227 nm |

| Injection Volume | 10 µL |

4. Experimental Protocols

4.1. Standard Solution Preparation

-

Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.

-

From the stock solution, prepare a series of calibration standards by serial dilution with methanol to final concentrations ranging from 1 µg/mL to 100 µg/mL.

4.2. Sample Preparation The sample preparation method will vary depending on the source of this compound. A general protocol for extraction from cell culture is provided below.

-

Lyophilize the cell culture sample.

-

Extract a known mass of the lyophilized sample with methanol (e.g., 10 mL of methanol per 1 g of sample) by sonication for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 15 minutes to pellet cell debris.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

Results and Discussion

Method Validation This proposed method should be fully validated according to ICH guidelines to ensure its suitability for the intended application. Key validation parameters are summarized in the table below. The values provided are typical for taxane analysis and should be experimentally determined for this compound.

| Validation Parameter | Typical Range for Taxanes | Experimentally Determined Value for this compound |

| Retention Time (min) | 5 - 20 | To be determined |

| Linearity (r²) | > 0.999 | To be determined |

| Limit of Detection (LOD) (µg/mL) | 0.1 - 0.5 | To be determined |

| Limit of Quantification (LOQ) (µg/mL) | 0.5 - 1.5 | To be determined |

| Precision (%RSD) | < 2% | To be determined |

| Accuracy (% Recovery) | 98 - 102% | To be determined |

System Suitability Before running the sample set, the suitability of the chromatographic system should be verified. This can be achieved by injecting a standard solution multiple times and evaluating parameters such as peak area repeatability, theoretical plates, and tailing factor.

Visualization of Protocols and Pathways

Experimental Workflow for this compound Quantification The following diagram illustrates the key steps in the quantification of this compound from a cell culture sample.

Caption: Workflow for this compound analysis.

Early Stages of the Taxane Biosynthetic Pathway This diagram shows the position of this compound within the broader context of paclitaxel biosynthesis.

Caption: this compound in paclitaxel biosynthesis.

Conclusion

This application note provides a comprehensive starting point for the development of a robust HPLC method for the quantification of this compound. The outlined chromatographic conditions, sample preparation protocol, and validation guidelines are based on established methods for taxane analysis. Researchers and scientists can adapt and optimize this protocol for their specific needs to accurately quantify this key intermediate in the paclitaxel biosynthetic pathway, thereby facilitating advancements in metabolic engineering and drug development. Full method validation is a critical step to ensure the accuracy and reliability of the obtained quantitative data.

Application Notes and Protocols for Cell-Based Assays in Preclinical Cancer Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive guide for utilizing cell-based assays to evaluate the anti-cancer potential of novel compounds. While specific data for a particular compound may not be available, the principles and protocols outlined here serve as a robust framework for preclinical drug discovery. The focus is on assays that determine cytotoxicity, induction of apoptosis, and the elucidation of underlying signaling pathways.

Key Cell-Based Assays for Anti-Cancer Drug Screening

A variety of in vitro assays are essential for characterizing the biological activity of potential anti-cancer agents. These assays are crucial for determining a compound's efficacy and mechanism of action before advancing to more complex models.

Cytotoxicity Assays

Cytotoxicity assays are fundamental in determining the dose-dependent effect of a compound on cell viability.[1][2][3] These assays measure the degree to which a substance can cause damage or death to cells.[3] Commonly used methods include:

-

MTT Assay: This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[4]

-

Lactate Dehydrogenase (LDH) Assay: LDH is a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[1][3] Measuring the level of LDH in the supernatant provides a quantitative measure of cytotoxicity.[1][3]

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer drugs exert their effects.[2] Assays to detect apoptosis are critical for understanding a compound's mode of action.

-

Caspase Activity Assays: Caspases are a family of proteases that are central to the execution of apoptosis.[2] Assays that measure the activity of key caspases, such as caspase-3, -7, -8, and -9, can confirm an apoptotic mechanism.[5]

-

Annexin V/Propidium Iodide (PI) Staining: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS and can be fluorescently labeled to detect apoptotic cells. Propidium iodide is a fluorescent dye that is excluded by live cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for the differentiation between different stages of cell death.

-

Western Blot Analysis of Apoptosis-Related Proteins: The expression levels of key proteins involved in the apoptotic pathway, such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2, can be assessed by western blotting.[6] An increase in the Bax/Bcl-2 ratio is indicative of a shift towards apoptosis.[6]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231)[5]

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Caspase-Glo® 3/7 Assay

Objective: To measure the activity of caspases-3 and -7 as an indicator of apoptosis induction by a test compound.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

Test compound stock solution

-

Caspase-Glo® 3/7 Assay System (Promega)

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with the test compound at various concentrations for the desired time period. Include positive and negative controls.

-

Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours.

-

Measure the luminescence of each well using a luminometer.

-

Analyze the data by comparing the luminescence of treated samples to the vehicle control.

Potential Signaling Pathways

The anti-cancer activity of natural products often involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.[7][8] Based on common mechanisms of anti-cancer compounds, the following pathways are relevant areas of investigation:

-

PI3K/Akt Pathway: This pathway is a central regulator of cell survival and proliferation. Inhibition of this pathway can lead to decreased cell viability and induction of apoptosis.[9]

-

MAPK/ERK Pathway: The MAPK/ERK pathway is involved in the regulation of cell growth, differentiation, and survival. Dysregulation of this pathway is common in cancer.

-

NF-κB Pathway: NF-κB is a transcription factor that plays a critical role in inflammation, immunity, and cell survival. Inhibition of NF-κB signaling can sensitize cancer cells to apoptosis.

Data Presentation

Quantitative data from cell-based assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Cytotoxicity of a Test Compound on Various Cancer Cell Lines

| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |

| Cell Line A | 50.2 ± 4.5 | 35.8 ± 3.1 | 22.1 ± 2.8 |

| Cell Line B | 78.9 ± 6.2 | 61.3 ± 5.5 | 45.7 ± 4.9 |

| Cell Line C | 32.5 ± 2.9 | 21.0 ± 2.2 | 15.4 ± 1.8 |

Table 2: Effect of a Test Compound on Caspase-3/7 Activity

| Treatment | Concentration (µM) | Fold Increase in Caspase-3/7 Activity (vs. Control) |

| Vehicle Control | - | 1.0 ± 0.1 |

| Test Compound | 10 | 2.5 ± 0.3 |

| Test Compound | 25 | 4.8 ± 0.6 |

| Test Compound | 50 | 8.2 ± 1.1 |

| Positive Control | - | 10.5 ± 1.5 |

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: Proposed mechanism of apoptosis induction.

Experimental Workflow Diagram

Caption: Workflow for MTT cytotoxicity assay.

Logical Relationship Diagram

Caption: High-level drug discovery process.

References

- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. bmglabtech.com [bmglabtech.com]

- 3. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. Exploring the Anticancer, Anti‐Inflammatory, and Antibiofilm Efficacy of Endemic Stachys longiflora: Insights into the Phytochemical Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Signaling pathways activated by daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. B cell receptor signaling and associated pathways in the pathogenesis of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Novel Molecular Therapeutics Targeting Signaling Pathway to Control Hepatitis B Viral Infection [frontiersin.org]